Cas no 1804869-09-7 (2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile)

2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile
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- Inchi: 1S/C9H6ClF2IN2/c10-4-7-8(13)6(9(11)12)3-5(15-7)1-2-14/h3,9H,1,4H2
- InChI Key: LCDQRUKDTHFNSS-UHFFFAOYSA-N
- SMILES: IC1=C(CCl)N=C(CC#N)C=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- Topological Polar Surface Area: 36.7
- XLogP3: 2.2
2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021861-500mg |
2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile |
1804869-09-7 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029021861-250mg |
2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile |
1804869-09-7 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029021861-1g |
2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile |
1804869-09-7 | 95% | 1g |
$2,866.05 | 2022-04-01 |
2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile Related Literature
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on 2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile
Research Brief on 2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile (CAS: 1804869-09-7)
2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile (CAS: 1804869-09-7) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated pyridine structure, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of multiple reactive sites, including the chloromethyl, difluoromethyl, and iodo groups, makes it a versatile building block for further chemical modifications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the utility of 2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile as a precursor for the synthesis of targeted kinase inhibitors. The study highlighted its role in the efficient construction of pyridine-based scaffolds, which are essential for modulating kinase activity. The compound's ability to undergo nucleophilic substitution reactions at the chloromethyl and iodo positions was leveraged to introduce diverse pharmacophores, leading to the discovery of several potent inhibitors with nanomolar activity against specific kinase targets.
Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was used to develop novel antimicrobial agents. The difluoromethyl group, in particular, was found to enhance the metabolic stability of the resulting compounds, thereby improving their pharmacokinetic profiles. The study demonstrated that derivatives of 2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile exhibited broad-spectrum activity against resistant bacterial strains, suggesting its potential as a lead structure for future antibiotic development.
From a synthetic chemistry perspective, the compound's reactivity has been extensively studied. A 2022 paper in Organic Letters detailed a palladium-catalyzed cross-coupling reaction involving the iodo substituent, enabling the efficient introduction of aryl and heteroaryl groups. This methodology has been adopted by several research groups to accelerate the diversification of pyridine-based libraries for high-throughput screening. Additionally, the chloromethyl group has been utilized in nucleophilic displacement reactions to append various amines and thiols, further expanding the structural diversity of derived compounds.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile. Recent advancements in flow chemistry, as reported in a 2023 Chemical Engineering Journal article, have addressed some of these issues by optimizing reaction conditions to improve yield and reduce byproduct formation. These developments are expected to facilitate broader adoption of this compound in industrial-scale pharmaceutical manufacturing.
In conclusion, 2-(Chloromethyl)-4-(difluoromethyl)-3-iodopyridine-6-acetonitrile (CAS: 1804869-09-7) represents a valuable chemical entity with multifaceted applications in drug discovery and development. Its unique structural features and reactivity profile continue to inspire innovative research across multiple therapeutic areas. Future studies are likely to explore its potential in emerging fields such as targeted protein degradation and covalent inhibitor design, further solidifying its role as a key intermediate in modern medicinal chemistry.
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